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Compound of Interest

Compound Name: (2)-3-methylpent-2-enoic acid

Cat. No.: B1276959

Introduction: Characterizing a Key Synthetic
Intermediate

(Z2)-3-Methylpent-2-enoic acid (CAS No: 3675-21-6) is a methyl-branched, a,B-unsaturated
fatty acid with the molecular formula CeH1002.[1] Its structure, featuring a carboxylic acid
functional group in conjugation with a trisubstituted alkene, makes it a valuable intermediate in
organic synthesis for pharmaceuticals and agrochemicals.[2] Furthermore, its defined structure
allows it to serve as a critical reference standard in analytical chemistry, particularly for mass
spectrometry (MS) and gas chromatography (GC) methodologies used to identify and quantify
unknown compounds in complex matrices.[2]

Accurate and unambiguous characterization of (Z)-3-methylpent-2-enoic acid is paramount
for its effective use. The geometric constraint of the Z-isomerism significantly influences its
chemical reactivity and physical properties. Therefore, a multi-technique spectroscopic
approach is essential for its structural verification and purity assessment. This guide provides
an in-depth exploration of the expected spectroscopic data for this compound, grounded in
fundamental principles and established analytical protocols. We will delve into the interpretation
of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR)
spectroscopy data, offering field-proven insights into experimental design and data analysis for
researchers in drug discovery and chemical development.
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Molecular Structure and Physicochemical
Properties

The foundational step in any analytical endeavor is understanding the molecule's basic
properties. The presence of both a rigid C=C double bond and a polar carboxylic acid group
dictates the compound's behavior in different analytical systems.

Property Value Source
IUPAC Name (2)-3-methylpent-2-enoic acid [1]
CAS Number 3675-21-6 [1]
Molecular Formula Cé6H1002 [1]
Molecular Weight 114.14 g/mol [1]
Boiling Point ~207.6 °C [2]
Density ~0.987 g/cms3 [2]
SMILES CC/C(=C\C(=0)0)/C [1]

Below is a diagram illustrating the atomic numbering convention used for spectroscopic
assignments throughout this guide.

Caption: Annotated structure of (Z)-3-methylpent-2-enoic acid.

Mass Spectrometry (MS)

3.1. Principle and Experimental Causality

Mass spectrometry is the cornerstone for determining the molecular weight and elemental
formula of a compound. For (Z)-3-methylpent-2-enoic acid, electron ionization (El) is a
standard technique that provides not only the molecular ion (M*") but also a reproducible
fragmentation pattern. This pattern is a molecular fingerprint, offering vital structural clues by
revealing the weakest bonds and most stable resulting fragments. The carboxylic acid moiety
and the alkyl chain are expected to dictate the primary fragmentation pathways.
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3.2. Experimental Protocol: GC-MS Analysis
Gas chromatography is an ideal separation technique for this compound prior to MS analysis.

o Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as
dichloromethane or ethyl acetate.

o GC-MS System: A standard GC system equipped with a non-polar (e.g., DB-5ms) or mid-
polar (e.g., DB-WAX) capillary column coupled to a mass spectrometer with an El source.

e Injection: Inject 1 yL of the sample solution using a split injection mode (e.g., 50:1 split ratio)
to prevent column overloading. Set the injector temperature to 250 °C.

e GC Oven Program:
o Initial temperature: 60 °C, hold for 2 minutes.
o Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.
o Final hold: Hold at 240 °C for 5 minutes.

e MS Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

[e]

Source Temperature: 230 °C.

o

Quadrupole Temperature: 150 °C.

[¢]

Scan Range: m/z 40-200.
3.3. Expected Spectrum and Fragmentation Analysis

The EI mass spectrum of (Z)-3-methylpent-2-enoic acid is expected to show a discernible
molecular ion peak and characteristic fragment ions.
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m/z Value lon Identity Mechanistic Origin

114 M+ Molecular lon: The intact
molecule minus one electron.

Loss of the terminal methyl
99 [M - CHs]* radical from the ethyl group
(less likely).

a-cleavage with loss of a
97 [M - OH]* hydroxyl radical, forming a

stable acylium ion.

Cleavage of the ethyl group,
85 [M - CzHs]* forming a resonance-stabilized

cation.

69 [M - COOHJ* Loss of the carboxyl group as
a radical.

The most diagnostic fragments for carboxylic acids are the losses of the hydroxyl group (M-17)
and the entire carboxyl group (M-45).[3] The presence of the molecular ion at m/z 114 confirms

the molecular weight.

Infrared (IR) Spectroscopy

4.1. Principle and Experimental Causality

IR spectroscopy is an exceptionally powerful tool for identifying functional groups. The
technigue measures the absorption of infrared radiation, which excites molecular vibrations
(stretching and bending). For (Z)-3-methylpent-2-enoic acid, IR spectroscopy provides
definitive evidence for the carboxylic acid group (both the O-H and C=0 bonds) and the
carbon-carbon double bond. In the solid state or as a neat liquid, carboxylic acids typically exist
as hydrogen-bonded dimers, which significantly alters the position and shape of the key
stretching bands.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.
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o Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal
(e.g., diamond or zinc selenide). If the sample is a solid, place a small amount onto the
crystal and apply pressure using the anvil to ensure good contact.

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

[e]

Collect a background spectrum of the clean, empty ATR crystal.

o

Collect the sample spectrum.

[¢]

Scan Range: 4000-600 cm~1.

Resolution: 4 cm~1.

[e]

[e]

Number of Scans: Average 16 to 32 scans for a good signal-to-noise ratio.

o Data Processing: The collected spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid
dimer.
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Wavenumber (cm~—?) Vibration Type Interpretation

Diagnostic Peak: A very broad,

strong absorption band
~3300-2500 O-H stretch characteristic of the hydrogen-

bonded hydroxyl group in a

carboxylic acid dimer.[4]

Absorption from the methyl
~2970-2850 sp3 C-H stretch and methylene groups of the
ethyl and methyl substituents.

A very strong, sharp

absorption for the carbonyl

group, shifted to a lower
~1720-1700 C=0 stretch )

frequency due to its

involvement in the hydrogen-

bonded dimer.[4]

A medium-intensity absorption

corresponding to the carbon-
~1650 C=C stretch carbon double bond.

Conjugation with the carbonyl

group influences its position.[5]

Bending vibrations associated

~1420 & ~920 O-H bend . . .
with the carboxylic acid group.
Strong stretching vibration for
~1300-1200 C-O stretch the carbon-oxygen single bond

of the carboxylic acid.

The presence of the extremely broad O-H stretch centered around 3000 cm~1 coupled with the
strong carbonyl absorption near 1710 cm~* is unambiguous evidence of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the carbon-
hydrogen framework of the molecule. Both *H and 3C NMR are essential for confirming the
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connectivity and, crucially, the (Z2)-stereochemistry of the double bond.
5.1. Experimental Protocol: Solution-State NMR

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., CDCIs, Deuterated Chloroform) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical Spectral Width: -2 to 12 ppm.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 8-16.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 13C spectrum.

o

Typical Spectral Width: 0 to 220 ppm.

[¢]

Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

o

Number of Scans: 512-1024 (due to the low natural abundance of 13C).

o Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate
the chemical shift scale to TMS at 0.00 ppm.

5.2. Expected *H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton
environments, their electronic environment (chemical shift), and neighboring protons (spin-spin
splitting).
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~11-12 broad singlet

1H

-COOH (Ha)

The acidic proton
is highly
deshielded and
often exchanges,
leading to a

broad signal.

~5.8 singlet

1H

=CH- (H2)

The vinyl proton
is deshielded by
the double bond
and the adjacent
carbonyl group.
Its chemical shift
is key for
stereochemical

assignment.

~2.6 quartet (q)

2H

-CHa- (Ha)

Allylic to the
double bond and
adjacentto a
methyl group,
resulting in a

quartet.

~2.1 singlet

3H

=C-CHs (He)

The methyl
group attached
to the double
bond. In the (2)-
isomer, this
methyl is cis to

the vinyl proton.
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~1.1 triplet (t)

3H

-CH2-CHs (H5s)

Coupled to the
adjacent
methylene group,
resulting in a
triplet.

5.3. Expected 3C NMR Spectrum

The proton-decoupled 3C NMR spectrum shows a single peak for each unique carbon atom,

with a chemical shift that depends on its hybridization and electronic environment.

Chemical Shift (6, ppm)

Assignment

Rationale

~172

C=0 (C1)

The carbonyl carbon of the
carboxylic acid. Its shift is

influenced by a,B-unsaturation.

[6]

~160

=C-CHs (C3)

The quaternary sp2? carbon,
significantly deshielded by the
attached alkyl groups and its
position in the conjugated

system.

~118

=CH- (C2)

The sp? carbon bonded to a
proton. It is upfield relative to
C3, a typical pattern for a,3-
unsaturated carbonyls.[7]

=C-CHs (C6)

The methyl carbon attached to
the double bond.

-CHz- (C4)

The methylene carbon of the

ethyl group.

-CHs (C5)

The terminal methyl carbon of

the ethyl group.
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Integrated Analytical Workflow

A robust characterization of (Z)-3-methylpent-2-enoic acid relies on a logical flow of
experiments where each technique complements the others.
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Caption: A validated workflow for the spectroscopic characterization of (Z)-3-methylpent-2-
enoic acid.

Conclusion

The spectroscopic analysis of (Z)-3-methylpent-2-enoic acid is a clear example of synergistic
multi-technique characterization. Mass spectrometry confirms the molecular formula, infrared
spectroscopy provides definitive evidence of the key carboxylic acid and alkene functional
groups, and NMR spectroscopy elucidates the precise atomic connectivity and crucial Z-
stereochemistry. By following the detailed protocols and interpretative guidelines presented in
this document, researchers, scientists, and drug development professionals can confidently
verify the structure and purity of this important chemical entity, ensuring the integrity and
reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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